
2-methyl-4-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-phenylphthalazin-1(2H)-one, also known as PPD, is a heterocyclic compound that has gained interest in the scientific community due to its various biological activities. PPD has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenylphthalazin-1(2H)-one involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. 2-methyl-4-phenylphthalazin-1(2H)-one also induces apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins, such as Bax, while decreasing the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
2-methyl-4-phenylphthalazin-1(2H)-one has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell proliferation. 2-methyl-4-phenylphthalazin-1(2H)-one has also been shown to enhance the immune system by increasing the production of cytokines, such as IL-2 and IFN-γ, and activating immune cells, such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
2-methyl-4-phenylphthalazin-1(2H)-one has several advantages for lab experiments, including its low toxicity and high stability, which make it suitable for in vitro and in vivo studies. However, 2-methyl-4-phenylphthalazin-1(2H)-one's low solubility in water and limited availability can be a limitation for some experiments.
Future Directions
Future research on 2-methyl-4-phenylphthalazin-1(2H)-one should focus on its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Additionally, further studies are needed to investigate the optimal dosage and duration of 2-methyl-4-phenylphthalazin-1(2H)-one treatment, as well as its potential side effects in humans. Furthermore, the development of novel 2-methyl-4-phenylphthalazin-1(2H)-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Overall, 2-methyl-4-phenylphthalazin-1(2H)-one has promising biological activities that warrant further investigation for its potential use in medicine.
Synthesis Methods
2-methyl-4-phenylphthalazin-1(2H)-one can be synthesized through a multistep reaction process that involves the condensation of 2-nitrobenzaldehyde with methyl anthranilate, followed by reduction and cyclization. The final product is obtained after recrystallization and purification. The synthesis method of 2-methyl-4-phenylphthalazin-1(2H)-one has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
2-methyl-4-phenylphthalazin-1(2H)-one has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. 2-methyl-4-phenylphthalazin-1(2H)-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-methyl-4-phenylphthalazin-1(2H)-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer.
properties
IUPAC Name |
2-methyl-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16-17)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOSBPOPGXXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49572-99-8 |
Source


|
| Record name | 2-METHYL-4-PHENYL-1(2H)-PHTHALAZINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)
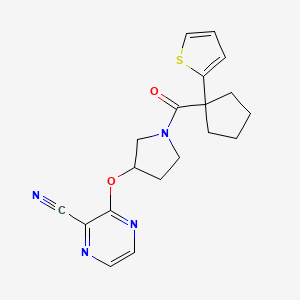
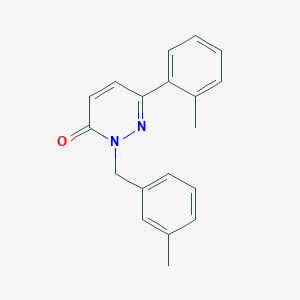
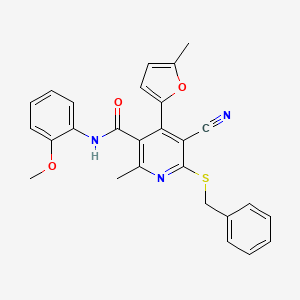
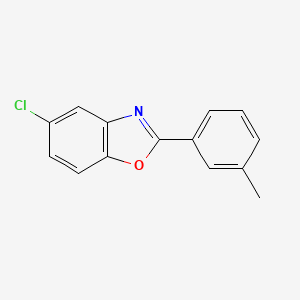

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)

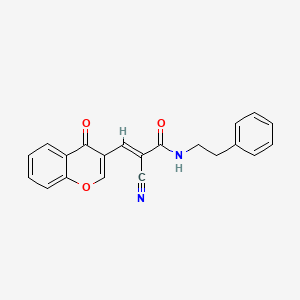

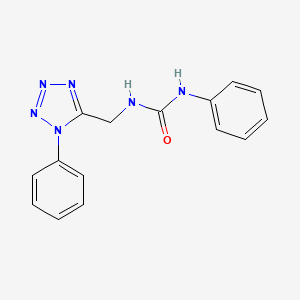
![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)